molecular formula C16H13ClN4O2 B2891772 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one CAS No. 303998-86-9

2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one

Cat. No.: B2891772
CAS No.: 303998-86-9
M. Wt: 328.76
InChI Key: ZSXOIIXVRQUZIE-MDWZMJQESA-N
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Description

2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable catalyst. The reaction is followed by cyclization to form the oxazole ring. Common reaction conditions include the use of solvents like ethanol or methanol and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, oxazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, compounds like this are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-thiazol-5(4H)-one
  • 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-imidazol-5(4H)-one

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one lies in its specific substitution pattern and the presence of the oxazole ring, which can impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-9-7-10(2)20-16(19-9)18-8-13-15(22)23-14(21-13)11-3-5-12(17)6-4-11/h3-8,22H,1-2H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRLJNOCOKSNBE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=C(C=C3)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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